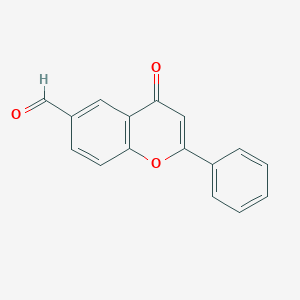![molecular formula C27H45NO B304571 (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has been the subject of scientific research for many years. It is a member of the pentacyclic triterpenoid family, which is known for its diverse biological activities.
作用机制
The mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is not fully understood. However, it is believed to work by inhibiting several key enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cancer cell growth and proliferation.
Biochemical and Physiological Effects
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has several biochemical and physiological effects. It has been shown to reduce inflammation, which is a key factor in many chronic diseases. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene in lab experiments is its diverse biological activities. It can be used to study inflammation, cancer, viral infections, and bacterial infections. Another advantage is that the compound is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene. One direction is to study its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a treatment for cardiovascular disease, such as atherosclerosis and heart failure. Additionally, more research is needed to understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Conclusion
In conclusion, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has diverse biological activities. It has been the subject of extensive scientific research and has shown promising results in several areas, including inflammation, cancer, viral infections, and bacterial infections. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
合成方法
The synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex process that involves several steps. The starting material for the synthesis is usually betulinic acid, which is a natural triterpenoid found in many plants. The betulinic acid is then converted into a more reactive intermediate, which is then used to synthesize the final compound. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve its yield and purity.
科学研究应用
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has been the subject of extensive scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to have neuroprotective and cardioprotective effects. The compound has been studied in vitro and in vivo, and several animal studies have shown promising results.
属性
产品名称 |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
|---|---|
分子式 |
C27H45NO |
分子量 |
399.7 g/mol |
IUPAC 名称 |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
InChI |
InChI=1S/C27H45NO/c1-18(2)6-5-7-19(3)23-12-13-24-22-11-9-20-8-10-21-16-27(20,17-28-29-21)25(22)14-15-26(23,24)4/h17-25H,5-16H2,1-4H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?/m1/s1 |
InChI 键 |
HDHGWPLBZGZAAW-GYKWSAHYSA-N |
手性 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C35CC(CC4)ON=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)


![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)
![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)




![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)